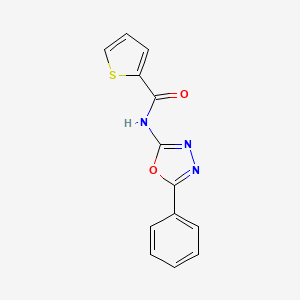

N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S/c17-11(10-7-4-8-19-10)14-13-16-15-12(18-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVULDAHBQKOGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves the formation of the oxadiazole ring followed by its attachment to the thiophene carboxamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the oxadiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide varies depending on its application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. For instance, it has been shown to inhibit succinate dehydrogenase (SDH) by binding to the active site and disrupting the enzyme’s function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can be contextualized by comparing it to analogous compounds, focusing on:

- Heterocyclic core variations (oxadiazole vs. thiadiazole, triazole).

- Substituent effects (phenyl, methoxyphenyl, nitro groups).

- Carboxamide modifications (thiophene vs. furan, benzamide).

Comparison of Heterocyclic Cores

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Derivatives

- Oxadiazole derivatives (e.g., the target compound) exhibit strong electron-withdrawing properties, enhancing stability and interaction with biological targets.

- Thiadiazole analogs , such as 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides, replace oxygen with sulfur, increasing lipophilicity and altering binding affinities. For example, 5-(methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) showed a high yield (97%) and distinct inhibition profiles in bioassays .

Table 1: Core Heterocycle Impact on Properties

Substituent Effects on the Oxadiazole Ring

Variations in the 5-position substituent significantly influence reactivity and bioactivity:

Table 2: Substituent Impact on Oxadiazole Derivatives

Carboxamide Modifications

The carboxamide group’s aromatic system (thiophene vs. furan) affects electronic properties and bioactivity:

- Thiophene-2-carboxamide : The target compound’s thiophene moiety provides π-π stacking capability and moderate electron-withdrawing effects, beneficial for insecticidal activity .

- Benzamide : N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide derivatives () exhibit higher yields (microwave synthesis) and distinct biological profiles due to the benzamide’s planar structure .

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of oxadiazole and thiophene rings, which contributes to its diverse biological properties. The synthesis typically involves cyclization reactions of hydrazides with carboxylic acids or their derivatives under dehydrating conditions using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Biological Activity Overview

This compound has been studied for various biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against a range of pathogens, showing effectiveness in inhibiting bacterial growth .

- Anticancer Properties : Research has demonstrated that derivatives of oxadiazole compounds can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The mechanism often involves the activation of apoptotic pathways and the modulation of p53 expression levels .

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .

Anticancer Activity

A study examined the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound exhibited IC50 values in the micromolar range against MCF-7 cells, suggesting moderate potency . Flow cytometry analysis revealed that the compound was capable of inducing apoptosis in a dose-dependent manner.

| Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| MCF-7 | 10.38 | Apoptosis via caspase activation |

| U-937 | 12.45 | Cell cycle arrest at G0-G1 phase |

Antimicrobial Evaluation

In antimicrobial studies, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1.0 μg/mL . This highlights its potential as a therapeutic agent against bacterial infections.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways through caspase activation and modulation of p53 levels.

- Enzyme Inhibition : By interacting with active sites on enzymes such as AChE and BChE, it may prevent substrate binding and subsequent enzyme activity.

- Antimicrobial Action : The exact mechanism is still being elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Q & A

Q. Optimization Tips :

- Use anhydrous conditions to minimize hydrolysis.

- Monitor reaction progress via thin-layer chromatography (TLC) to terminate at optimal conversion.

How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Basic Research Question

Spectroscopic Methods :

- ¹H/¹³C-NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), oxadiazole C=N (δ 160–165 ppm), and thiophene C-S (δ 125–130 ppm) .

- IR Spectroscopy : Confirm C=O stretch (~1680 cm⁻¹), C=N (~1600 cm⁻¹), and thiophene C-S (~680 cm⁻¹) .

Crystallography : - X-ray Diffraction : Refine crystal structures using SHELXL to resolve bond lengths (e.g., oxadiazole C-N: ~1.30 Å) and angles .

- Coordination Analysis : Identify metal-ligand interactions (e.g., Na⁺ coordination with oxadiazole N and carbonyl O) in methanol solvates .

What strategies are employed to analyze structure-activity relationships (SAR) for oxadiazole-containing analogs in pharmacological studies?

Advanced Research Question

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance CYP51 inhibition (e.g., EC₅₀ = 0.8 nM in Chagas disease models) .

- Bioisosteric Replacement : Replace thiophene with benzothiazole to improve metabolic stability .

- Computational Docking : Use AutoDock Vina to predict binding poses with Trypanosoma cruzi CYP51, focusing on π-π stacking with Phe78 and hydrogen bonding with Thr260 .

Validation : Compare in vitro anti-parasitic activity (e.g., cardiomyocyte infection assays) with computational predictions .

How can computational modeling techniques be applied to predict the binding interactions of this compound with biological targets like CYP51?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate ligand-protein stability in Desmond (Schrödinger) using OPLS4 force field over 100 ns. Analyze root-mean-square deviation (RMSD) to confirm binding pose retention .

- Free Energy Calculations : Apply MM-GBSA to estimate binding affinity (ΔG ~ -45 kcal/mol) .

- Pharmacophore Mapping : Identify critical features (e.g., oxadiazole as hydrogen bond acceptor) using Phase (Schrödinger) .

Case Study : VNI (a related analog) showed 100% survival in murine Chagas models via CYP51 inhibition, validated by MD and crystallography .

What experimental approaches are used to investigate the coordination chemistry of this compound with transition metals?

Advanced Research Question

- Ligand Synthesis : Prepare sodium or lanthanide complexes by refluxing the compound with metal salts (e.g., NaNO₃) in methanol .

- Spectroscopic Analysis : Use UV-Vis to monitor charge-transfer transitions (λ = 300–400 nm) and ESI-MS to confirm [M(L)₄]⁺ stoichiometry .

- Magnetic Studies : Measure paramagnetic behavior in Cu(II) complexes using SQUID magnetometry .

How do researchers resolve contradictions in biological activity data across different studies involving this compound?

Advanced Research Question

- Replicate Assays : Repeat enzyme inhibition (e.g., alkaline phosphatase) under standardized conditions (pH 7.4, 37°C) .

- Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .

- Orthogonal Methods : Cross-validate cytotoxicity (e.g., MTT assays) with transcriptomic profiling to identify confounding pathways .

What are the critical considerations in designing stability studies for this compound under varying pH and temperature conditions?

Basic Research Question

- Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 48 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition onset (~220°C) .

- Storage Recommendations : Store at -20°C under argon to prevent oxidation and hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.